Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1692714-97-8
VCID: VC4278130
InChI: InChI=1S/C7H9ClN2O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3H2,1-2H3
SMILES: CCN1C(=C(C=N1)Cl)C(=O)OC
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61

Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate

CAS No.: 1692714-97-8

Cat. No.: VC4278130

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61

* For research use only. Not for human or veterinary use.

Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate - 1692714-97-8

Specification

CAS No. 1692714-97-8
Molecular Formula C7H9ClN2O2
Molecular Weight 188.61
IUPAC Name methyl 4-chloro-2-ethylpyrazole-3-carboxylate
Standard InChI InChI=1S/C7H9ClN2O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3H2,1-2H3
Standard InChI Key OVZILRICQHMUJI-UHFFFAOYSA-N
SMILES CCN1C(=C(C=N1)Cl)C(=O)OC

Introduction

Chemical Identity and Structural Features

Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate belongs to the pyrazole family, a class of heterocyclic aromatic organic compounds with two adjacent nitrogen atoms. Its systematic name, methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate, reflects the substituents on the pyrazole ring:

  • 1-position: Ethyl group (C2H5-\text{C}_2\text{H}_5)

  • 4-position: Chlorine atom (Cl-\text{Cl})

  • 5-position: Methyl ester (COOCH3-\text{COOCH}_3)

The compound’s molecular structure is represented by the formula C7H9ClN2O2\text{C}_7\text{H}_9\text{ClN}_2\text{O}_2, and its IUPAC name ensures unambiguous identification in chemical databases . Key identifiers include:

  • CAS Registry Number: 1692714-97-8

  • MDL Number: MFCD29059199

  • Molecular Weight: 188.61 g/mol

The presence of both electron-withdrawing (chlorine) and electron-donating (ethyl) groups influences its reactivity, making it a candidate for further functionalization .

Synthesis and Manufacturing Processes

While no dedicated synthesis protocol for methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate is explicitly detailed in the literature, analogous methods for related pyrazole esters provide insight into plausible routes. A patented approach for synthesizing 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester highlights the use of dimethyl carbonate as a green methylating agent, replacing toxic alternatives like dimethyl sulfate . Although the target compound differs in substituent positions, the general strategy—combining a pyrazole precursor with a methylating agent—could be adapted.

Key Synthetic Considerations:

  • Methylation: Reaction of a pyrazole carboxylic acid derivative with dimethyl carbonate in the presence of a base (e.g., potassium carbonate) at elevated temperatures (80–120°C) .

  • Chlorination: Treatment with hydrochloric acid (HCl\text{HCl}) and hydrogen peroxide (H2O2\text{H}_2\text{O}_2) to introduce the chlorine substituent, avoiding hazardous sulfonic acid chlorides .

For example, in a similar synthesis, 3-ethyl-5-pyrazole carboxylic acid ethyl ester was methylated using dimethyl carbonate and potassium carbonate in diethylene glycol dimethyl ether at 100°C for 8 hours . Subsequent chlorination with concentrated HCl\text{HCl} and H2O2\text{H}_2\text{O}_2 in dichloroethane yielded the chlorinated product . Adjusting the starting materials to incorporate an ethyl group at the 1-position could yield the desired compound.

PropertyValue/DescriptionSource
Molecular Weight188.61 g/mol
Density~1.40 g/cm³ (estimated)-
Melting PointNot reported-
Boiling PointNot reported-
SolubilityLikely soluble in organic solvents

The compound’s ester group enhances solubility in polar aprotic solvents (e.g., dichloroethane, dimethyl ether), as evidenced by its use in reaction mixtures . The chlorine atom contributes to its stability and influences intermolecular interactions.

Applications and Biological Activities

Pyrazole derivatives are widely explored for their biological activities. While direct studies on methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate are scarce, related compounds exhibit notable insecticidal and herbicidal properties. For instance, 1H-pyrazole-5-carboxylic acid derivatives bearing oxazole or thiazole rings demonstrated up to 85.7% mortality against Aphis fabae (black bean aphid) at 12.5 mg/L . Although the exact mechanism remains unclear, the chlorine substituent likely enhances binding to pest-specific enzymes or receptors .

ManufacturerProduct NumberPackagingPrice (USD)
CrysdotCD112398551 g674
Alichem16927149781 g788.7
CrysdotCD112398555 g2027
Alichem16927149785 g2151

These prices reflect the compound’s niche application and synthesis complexity. Current availability in 2025 may vary due to market demand and regulatory changes.

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